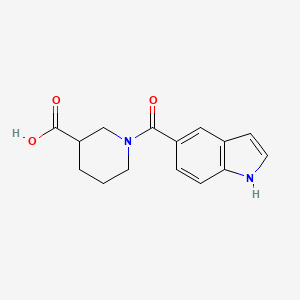

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1H-indole-5-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-3-4-13-10(8-11)5-6-16-13/h3-6,8,12,16H,1-2,7,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHJESOBMXZCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of an indole derivative with a piperidine derivative under specific conditions. For example, the reaction of an indole compound with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene or acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid has various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The piperidine moiety also contributes to the compound’s activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Heterocycle Substitution : Replacing indole with indazole () introduces an additional nitrogen, which may enhance interactions with polar residues in enzymatic targets.

- Electronic Effects : The thiadiazole analog () contains sulfur, which could modulate electron distribution and metabolic stability.

Pharmacological and Stability Considerations

- Prodrug Potential: Carboxylic acid groups (e.g., in the target compound and 58Z) are amenable to ester prodrug strategies to enhance membrane permeability, as demonstrated in nipecotic acid derivatives .

- Stability : The discontinued status of the target compound () may suggest challenges in synthesis or stability, whereas methylene-linked analogs () exhibit higher thermal stability (mp 228°C).

Biological Activity

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including anticancer and antimicrobial activities, supported by various research findings.

Chemical Structure and Properties

The compound features a unique combination of indole and piperidine moieties, which may contribute to its diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound is believed to involve interactions with specific molecular targets, including receptors and enzymes involved in various signaling pathways. Indole derivatives are known for their ability to bind with high affinity to multiple receptors, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of indole exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | Huh7 | 2.3 | G0/G1 phase arrest |

| 5r | Huh7 | >40 | CDK4 inhibition |

| 5t | Huh7 | 17.9 | CDK4 inhibition |

In a study evaluating indole-isoxazole derivatives, compounds were tested against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine B assay. The results indicated that certain derivatives displayed potent anticancer activities, with IC50 values ranging from 0.7 to 35.2 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 µg/mL |

| Staphylococcus aureus | 3.90 µg/mL |

| Mycobacterium tuberculosis | Not specified |

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents .

Case Studies

Several case studies illustrate the compound's potential:

- Cytotoxicity Study : A study on indole derivatives indicated that compound 5a significantly inhibited cell proliferation in Huh7 cells at low concentrations (2–10 µM), demonstrating selective activity against cancer cells compared to normal cells .

- Antibacterial Efficacy : Another study reported that indole derivatives exhibited low MIC values against MRSA, indicating strong antibacterial properties that could be harnessed in treating resistant infections .

Q & A

Q. What emerging techniques could advance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.